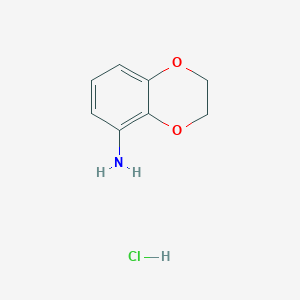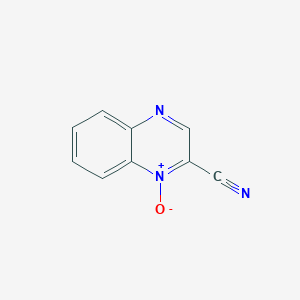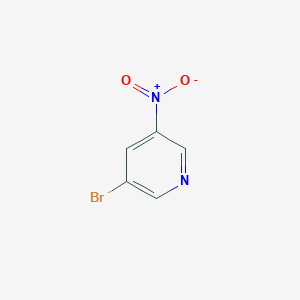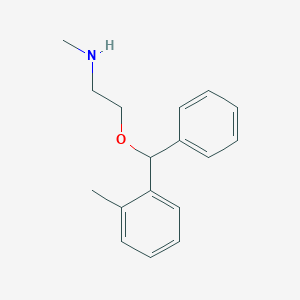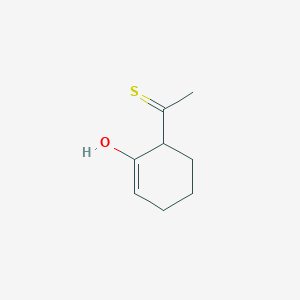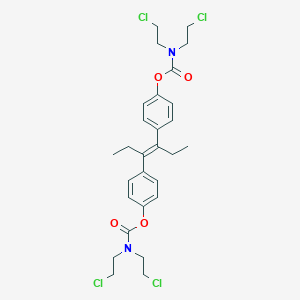
Stilbostat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stilbostat is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in research. This molecule belongs to the stilbene family, which is characterized by a central trans-stilbene core structure. Stilbostat has been shown to possess unique chemical and biological properties that make it a promising tool for various scientific investigations.
Wirkmechanismus
Stilbostat exerts its biological effects by binding to the active site of HDACs and preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, which can promote the relaxation of chromatin and enhance the accessibility of DNA to transcription factors. Stilbostat has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes.
Biochemische Und Physiologische Effekte
Stilbostat has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species (ROS) in various cell types. Stilbostat has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and modified to obtain derivatives with different chemical and biological properties. However, stilbostat has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions. These factors need to be taken into consideration when designing experiments using stilbostat.
Zukünftige Richtungen
Stilbostat has great potential for future research in various fields. Some possible future directions include:
- Investigating the role of stilbostat in epigenetic regulation and gene expression.
- Developing stilbostat derivatives with improved solubility and stability.
- Exploring the therapeutic potential of stilbostat in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
- Studying the mechanism of action of stilbostat in more detail to better understand its biological effects.
Conclusion
Stilbostat is a promising tool for scientific research due to its unique chemical and biological properties. It has been shown to inhibit HDAC activity, induce changes in chromatin structure, and regulate gene expression. Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, its poor solubility and susceptibility to degradation need to be taken into consideration. Future research on stilbostat could lead to new insights into epigenetic regulation and the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of stilbostat involves the reaction between a substituted benzaldehyde and a substituted acetophenone in the presence of a base catalyst. The resulting product is a trans-stilbene derivative that can be further modified to obtain stilbostat. The synthesis method is relatively simple and can be performed on a large scale, making stilbostat easily accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
Stilbostat has been used in a wide range of scientific research fields, including biochemistry, pharmacology, and molecular biology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By blocking HDACs, stilbostat can induce changes in the chromatin structure and alter the expression of genes involved in various cellular processes.
Eigenschaften
CAS-Nummer |
15470-58-3 |
|---|---|
Produktname |
Stilbostat |
Molekularformel |
C28H34Cl4N2O4 |
Molekulargewicht |
604.4 g/mol |
IUPAC-Name |
[4-[(E)-4-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]hex-3-en-3-yl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+ |
InChI-Schlüssel |
BOIZOYRDXIYMCY-OCEACIFDSA-N |
Isomerische SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
Kanonische SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
Andere CAS-Nummern |
991-23-1 |
Synonyme |
stilbostat |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



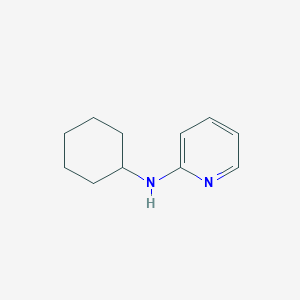
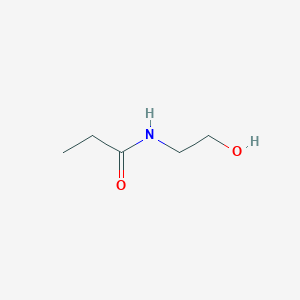
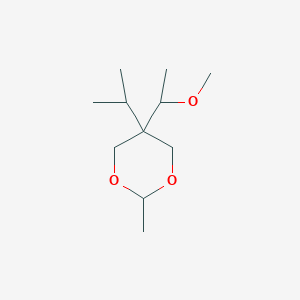
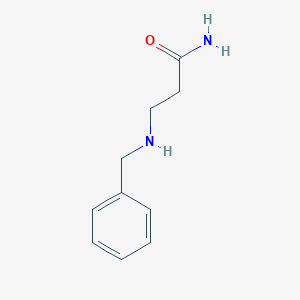
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
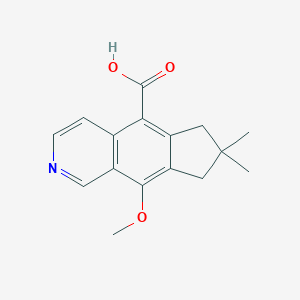
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)


